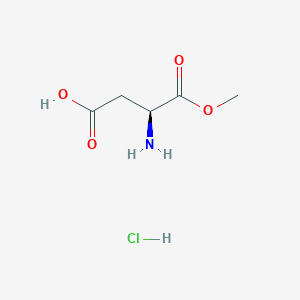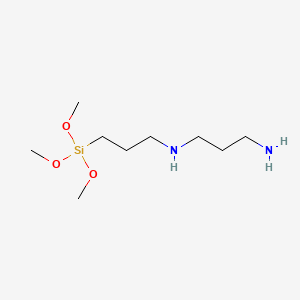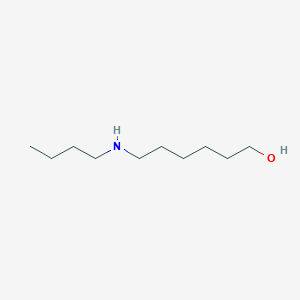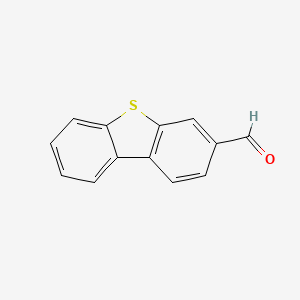![molecular formula C36H24S3 B3050391 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)- CAS No. 256342-43-5](/img/structure/B3050391.png)
2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-
Vue d'ensemble
Description
2,2’:5’,2’'-Terthiophene, also known as α-terthienyl, is an oligothiophene with a structure of three thiophene units joined at α-positions of thiophene rings . It is a naturally occurring secondary plant metabolite found in abundance in the roots of marigold (family Asteraceae) .
Synthesis Analysis
2,2’:5’,2’'-Terthiophene can be prepared by reacting 2,5-dibromothiophene with Grignard reagent via Kumada, stannylthiophene via Stille, a thiophene boronic acid or boronate ester via Suzuki coupling reactions, or cyclization of 2-thienylacetylenes . Another method involves reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Molecular Structure Analysis
The molecular formula of 2,2’:5’,2’'-Terthiophene is C12H8S3 . It consists of three thiophene units joined at α-positions of thiophene rings .Chemical Reactions Analysis
2,2’:5’,2’'-Terthiophene can be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics based applications . It can also be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics .Physical And Chemical Properties Analysis
2,2’:5’,2’'-Terthiophene is a solid at 20°C . It has a melting point of 93-95 °C . It is insoluble in water but soluble in acetone, benzene, and ether .Applications De Recherche Scientifique
Optoelectronic Characteristics and Lasing Applications
The derivatives of 2,2':5',2''-terthiophene have been explored for their potential in lasing applications. For instance, methoxy- or cyano-substituted thiophene/phenylene co-oligomers, including 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene, have shown unique optoelectronic characteristics due to their distinct crystalline forms and molecular orientations. These materials exhibited amplified spontaneous emission and optically pumped lasing, highlighting their potential for advanced optoelectronic devices (Matsuo et al., 2020).
Semiconductor and Memory Element Applications
Diperfluorooctyl-substituted phenylene-thiophene oligomers have been synthesized and characterized, showing promise as n-type semiconductors. These materials, including variants of 2,2':5',2''-terthiophene with perfluorooctyl groups, demonstrated significant carrier mobilities and were explored for use in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Optical Characteristics and Thin-Film Resonators
The optical properties of 2,2':5',2''-terthiophene derivatives have been a subject of interest, particularly for thin-film resonators. A study on 5,5′′-bis(4-biphenylyl)-2,2′:5′,2′′-terthiophene single crystals revealed their high-quality factors and refractive index, indicating their potential in optical resonator applications (Takahashi et al., 2014).
Charge Transfer Properties and Electronic Applications
The charge transfer properties of oligothiophene derivatives, including those related to 2,2':5',2''-terthiophene, have been theoretically investigated. These studies have shed light on the relationship between molecular structure and charge transport properties, providing insights for the development of electronic materials (Irfan et al., 2012).
Electroluminescence and Emitting Materials
Novel classes of emitting amorphous molecular materials based on 2,2':5',2''-terthiophene derivatives have been designed and synthesized, demonstrating color-tunable emitting properties suitable for organic electroluminescent devices (Doi et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
2,2’:5’,2’'-Terthiophene has potential applications in the field of optoelectronics . It can be used to form metal-organic based thin films with metals like aluminum, silver, and calcium . It can also be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics .
Propriétés
IUPAC Name |
2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24S3/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-19-21-33(37-31)35-23-24-36(39-35)34-22-20-32(38-34)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQTZWZDPZWFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444908 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256342-43-5 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



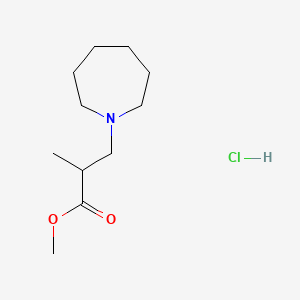
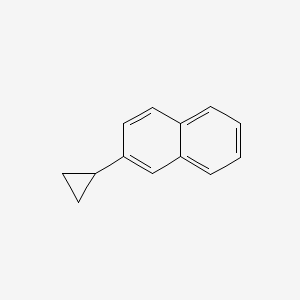


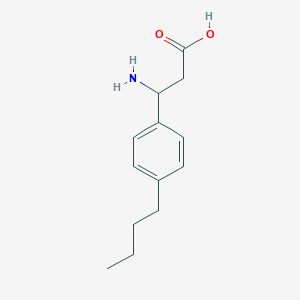
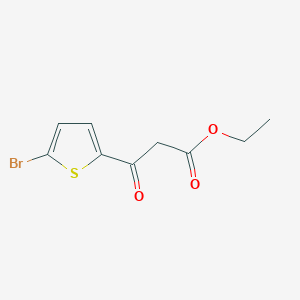
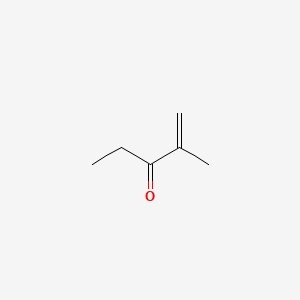
![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)

